molecular formula C11H17Cl2N B1590231 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine CAS No. 79130-51-1

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine

Cat. No.: B1590231
CAS No.: 79130-51-1
M. Wt: 234.16 g/mol
InChI Key: KJBOLGFVUPJVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 79130-51-1) is a tertiary amine with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol . Its structure features a chlorinated carbon adjacent to a phenyl group and a dimethylamino moiety (Fig. 1). The compound is also available as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications . Synonyms include N,N-dimethyl-3-chloro-3-phenylpropylamine and (3-chloro-3-phenylpropyl)-dimethylamine .

Properties

IUPAC Name

3-chloro-N,N-dimethyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZCUHMWDKUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution Route

The most common synthetic route involves nucleophilic substitution where 3-chloro-3-phenylpropyl chloride is reacted with dimethylamine. The reaction is typically performed under reflux in solvents such as dichloromethane or ethanol. The process is as follows:

  • Starting Materials: 3-chloro-3-phenylpropyl chloride and dimethylamine.
  • Solvents: Dichloromethane or ethanol.
  • Conditions: Reflux temperature, inert atmosphere to prevent moisture interference.
  • Purification: Recrystallization or distillation to yield the hydrochloride salt with high purity.

This method is widely used due to its straightforwardness and good yields.

Mannich Reaction Approach

An alternative method involves the Mannich reaction, which uses a methylene-active ketone, dialkylamine hydrochloride, and formaldehyde derivatives. The key steps include:

  • Formation of N,N-dialkylmethyleneammonium chloride intermediates using polyformaldehyde in refluxing ethanol.
  • Michael addition of these intermediates to appropriate substrates to yield the target amine hydrochloride.

This method offers versatility in modifying the amine substituents and can be adapted for asymmetric synthesis.

Halogenation and Amination via Alcohol Intermediate

A patented industrially viable process involves:

  • Starting from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.
  • Halogenation using thionyl chloride to form a chloro-substituted intermediate.
  • Subsequent reaction with dimethylamine in the presence of triethylamine to yield the dimethylamine derivative.

This route is notable for minimal effluent production and environmental compatibility, making it suitable for scale-up.

Sulfonyl Chloride Mediated Chlorination

Another method uses (R)-3-chloro-1-phenyl propyl alcohol as a starting material:

  • Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride, tosyl chloride) in tetrahydrofuran with triethylamine and dimethylaminopyridine as catalysts.
  • Followed by reaction with dimethylamine gas to introduce the dimethylamino group.
  • Purification through extraction, washing, drying, and distillation to obtain the desired amine.

This method allows for stereochemical control and is suitable for preparing optically active compounds.

Industrial Production Methods

  • Continuous Flow Processes: Employed to enhance yield and purity with automated control of reaction parameters.
  • Advanced Purification: Chromatographic techniques such as silica gel column chromatography with dichloromethane/methanol gradients improve product purity to ≥98%.
  • Environmental Considerations: Use of minimal inorganic salts and low effluent generation in some patented methods supports greener chemistry initiatives.

Purification Techniques

Method Description Effectiveness
Recrystallization Using ethanol/water mixtures to exploit solubility differences High purity, removes soluble impurities
Column Chromatography Silica gel with gradient elution (dichloromethane/methanol) Resolves closely related impurities
Distillation Under reduced pressure to remove solvents and volatile impurities Concentrates product, removes volatiles

Analytical techniques such as HPLC-UV (λmax ~255 nm) and 1H/13C NMR spectroscopy confirm purity and structure.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Temperature Reflux (~78°C for ethanol) Ensures complete reaction
Solvent Dichloromethane, ethanol Choice affects solubility and reaction rate
Reaction Time 2–8 hours Depends on method and scale
pH Control Neutral to slightly basic Prevents side reactions like elimination
Stoichiometry Equimolar or slight excess of amine Ensures complete substitution

Optimization of these parameters reduces side reactions such as Hofmann elimination and improves yield.

Research Findings and Mechanistic Insights

  • Gauche Conformation: The compound exhibits a gauche torsion angle (~68.6°) stabilized by hyperconjugation, influencing reactivity.
  • Stability: Stability studies suggest storage at 2–8°C under inert atmosphere to prevent hygroscopic degradation.
  • Side Reactions: Competing pathways like elimination under basic conditions can reduce yield; kinetic studies using in situ IR spectroscopy help monitor intermediate formation.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Nucleophilic Substitution 3-chloro-3-phenylpropyl chloride Dimethylamine, reflux, ethanol or DCM Simple, good yield Requires careful moisture control
Mannich Reaction Methylene-active ketone, formaldehyde derivatives Polyformaldehyde, dialkylamine hydrochloride, reflux ethanol Versatile, allows modification More complex, multi-step
Halogenation + Amination 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol Thionyl chloride, dimethylamine, triethylamine Environmentally friendly, scalable Requires specialized intermediates
Sulfonyl Chloride Mediated (R)-3-chloro-1-phenyl propyl alcohol Methanesulfonyl chloride, dimethylamine gas, THF Stereochemical control More complex reagents, longer reaction time

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The amine group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different amines or alcohols, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific domains:

Chemistry

  • Reagent in Organic Synthesis : It is utilized for creating various derivatives and intermediates in organic synthesis, facilitating the development of complex molecules .

Biology

  • Biochemical Pathways : The compound is employed in studying enzyme interactions and biochemical pathways. Its ability to modulate enzyme activity makes it valuable for understanding metabolic processes .

Medicine

  • Therapeutic Investigations : Research has indicated potential therapeutic properties, particularly as a precursor in synthesizing pharmaceutical compounds. For instance, it has been explored for its antiproliferative effects against cancer cell lines .

Industry

  • Production of Specialty Chemicals : The compound is used in the industrial production of specialty chemicals and materials, contributing to various sectors including pharmaceuticals and agrochemicals .

Case Study 1: Antiproliferative Effects

Recent studies have demonstrated that compounds structurally related to 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine exhibit significant antiproliferative activity against breast cancer cell lines (MCF-7). The IC values for these compounds ranged from 10–33 nM, indicating potent activity comparable to established anticancer agents.

Case Study 2: Enzyme Interaction

Research highlighted the interaction of this compound with specific enzymes, affecting their kinetics and metabolic pathways. This interaction suggests its potential role in drug metabolism and enzyme inhibition, which could be pivotal for drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of neurotransmitter levels or alteration of metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups or structural motifs:

3-Chloro-N,N-dimethylpropan-1-aminium chloride (CAS 5407-04-5)

  • Structure : A quaternary ammonium salt lacking the phenyl group.
  • Key Properties :
    • Molecular formula: C₅H₁₃ClN⁺·Cl⁻
    • Crystal system: Tetragonal (space group I4), with gauche conformation of the C-Cl bond (torsion angle = 68.6°) stabilized by hyperconjugation .
    • Applications: Serves as a precursor for surfactants or ionic liquids due to its charged nature .
  • Contrast : The absence of a phenyl group reduces steric bulk, favoring gauche conformation. The phenyl group in the target compound likely increases lipophilicity and alters conformational preferences.

3-Chloro-N,N-diethylpropan-1-amine (CAS 104-77-8)

  • Key Properties :
    • Molecular formula: C₇H₁₆ClN
    • Boiling point: 33–35°C at 18 Torr .
    • Applications: Intermediate in agrochemicals or pharmaceuticals due to its reactive chloro group .

N,N-Diethyl-3,3-diphenylpropan-1-amine (CAS 5341-16-2)

  • Structure: Two phenyl groups and diethylamino substituent.
  • Key Properties: Molecular formula: C₁₉H₂₅N Synthesis: Achieved via cyanoethylation or nitrile reduction, with yields up to 90% .

3-Chloro-N,N-dimethyl-1-propanamine (CAS 109-54-6)

  • Structure : Lacks the phenyl group.
  • Key Properties :
    • Molecular formula: C₅H₁₂ClN
    • Boiling point: 33–35°C at 18 Torr ; melting point: 182–188°C .
  • Contrast : The absence of a phenyl group reduces molecular weight and hydrophobicity, making it more suitable for aqueous-phase reactions.

Structural and Functional Analysis

Impact of Substituents on Physicochemical Properties

  • Phenyl Group : Introduces rigidity and lipophilicity, enhancing membrane permeability in drug candidates .
  • Alkylamino Groups: Dimethyl vs. diethyl substituents affect steric bulk and electron-donating capacity, influencing reaction kinetics (e.g., SN2 reactions at the chloro site) .

Biological Activity

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine, also known as 3-Chloro-N,N-dimethyl-1-phenyl-1-propylamine, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClNC_{11}H_{16}ClN with a molecular weight of approximately 234.17 g/mol. The compound is characterized by a chloro-substituted phenyl group attached to a propyl chain, which is further bonded to a dimethylamine group. It appears as a white crystalline solid and is soluble in both water and organic solvents, making it suitable for various applications in scientific research and industry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit significant biological activity:

  • Antiproliferative Effects :
    • In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines, particularly breast cancer cells (MCF-7). The compound's IC50 values in these studies suggest potent activity comparable to established chemotherapeutic agents .
  • Enzyme Interactions :
    • The compound has been investigated for its potential interactions with enzymes involved in metabolic pathways. These interactions may influence drug metabolism and pharmacokinetics, highlighting its relevance in drug development contexts .

Study on Antiproliferative Activity

In a recent study focusing on the antiproliferative effects of related compounds, this compound was evaluated alongside other structurally similar compounds. The results indicated that it effectively inhibited cell growth in MCF-7 cells, with notable effects on tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-7TBDTubulin destabilization
CA-4 (control)MCF-73.9Tubulin destabilization

Pharmacokinetic Studies

Pharmacokinetic studies have shown that after oral administration, this compound can be detected in biological fluids for extended periods, indicating its potential for abuse in sports contexts. This highlights the importance of understanding its metabolic pathways and interactions within the body.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine, and how do they influence its reactivity in organic synthesis?

  • Answer: The compound’s structure includes a tertiary amine (N,N-dimethyl), a chloro group at position 3, and a phenyl group. The chloro group enables nucleophilic substitution reactions (e.g., SN2), while the dimethylamino group contributes steric hindrance, influencing regioselectivity. The phenyl ring enhances lipophilicity (logP ~2.5–3.0), affecting solubility in organic solvents. Key properties include:

  • Molecular Weight: ~213.72 g/mol (calculated from C₁₁H₁₆ClN).
  • Boiling Point: Not explicitly reported, but analogous chloroamines (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride) decompose upon heating, requiring low-temperature handling .
  • Safety: Follow precautions for halogenated amines (P261: avoid inhalation; P305+351+338: eye exposure protocols) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

  • Answer:

  • 1H NMR: Aromatic protons (δ 7.2–7.5 ppm, multiplet), N(CH₃)₂ (δ ~2.2 ppm, singlet), and CH₂Cl (δ ~3.6–4.0 ppm, triplet).
  • 13C NMR: Chlorine-adjacent carbon (δ ~45 ppm), N(CH₃)₂ (δ ~40–45 ppm), and aromatic carbons (δ ~125–140 ppm).
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 214.1 with chlorine’s isotopic pattern (3:1 ratio at m/z and m/z+2).
  • IR: Absence of N-H stretches (tertiary amine) but presence of C-N stretches (~1250 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Storage: Cool (2–8°C), dry conditions in amber glass to prevent photodegradation. Emergency protocols follow P305+351+338 (eye exposure) and P302+352 (skin contact) .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound, and how can reaction conditions be optimized?

  • Answer: Key challenges include:

  • Regioselectivity: Competing reactions during chloro introduction (e.g., over-alkylation).
  • By-product formation: From incomplete methylation or phenyl group substitution.
    • Optimization Strategies:
  • Use stepwise synthesis: Introduce phenyl via Friedel-Crafts alkylation, followed by chloro and dimethylamine groups.
  • Employ polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.
  • Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How does the chlorine substituent in this compound influence its pharmacological potential compared to non-halogenated analogs?

  • Answer: The chloro group:

  • Enhances electrophilicity , improving binding to nucleophilic biological targets (e.g., enzyme active sites).
  • Increases metabolic stability by reducing oxidative metabolism (cytochrome P450 resistance).
  • Alters logP (~0.5–1.0 higher than non-chlorinated analogs), improving blood-brain barrier permeability.
    • Comparative in vitro assays (e.g., receptor binding) and molecular docking studies are recommended to validate these effects .

Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?

  • Answer: Potential causes include:

  • Purity of starting materials (e.g., 3-phenylpropan-1-amine vs. impurities).
  • Isolation methods (e.g., distillation vs. recrystallization).
    • Resolution:
  • Replicate reactions with controlled variables (temperature, solvent).
  • Use high-resolution analytics (e.g., LC-MS) to quantify by-products.
  • Cross-validate with alternative routes (e.g., Grignard addition to nitriles) .

Q. What strategies enable the use of this compound as a building block for heterocyclic compounds?

  • Answer:

  • Nucleophilic substitution: Replace Cl with amines (e.g., piperazine) to form bicyclic structures.
  • Cross-coupling: Suzuki-Miyaura coupling on the phenyl ring to introduce aryl/heteroaryl groups.
  • Amine functionalization: Acylation or alkylation of the dimethylamino group to create quaternary ammonium salts .

Methodological Notes

  • Synthesis Reference Table

    StepReagents/ConditionsYield (%)Ref.
    Phenyl introductionFriedel-Crafts (AlCl₃, chlorobenzene)60–70
    ChlorinationSOCl₂, DMF (0°C)75–85
    MethylationCH₃I, K₂CO₃ (reflux, acetone)80–90
  • Analytical Workflow

    • Purity Check: HPLC (C18 column, acetonitrile/water gradient).
    • Structural Confirmation: 1H/13C NMR, high-resolution MS.
    • Stability Assessment: Accelerated degradation studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine
Reactant of Route 2
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.